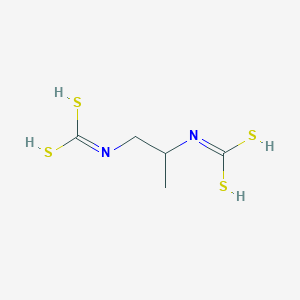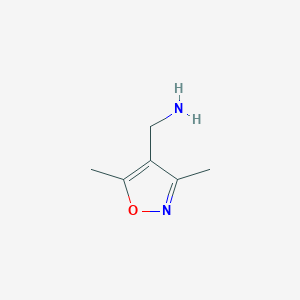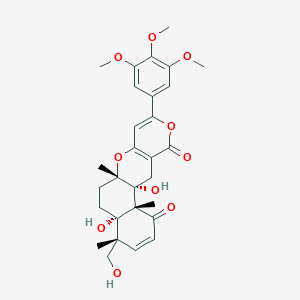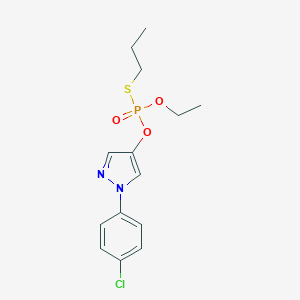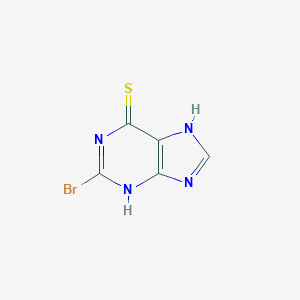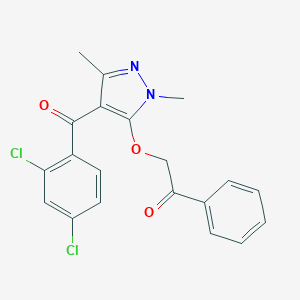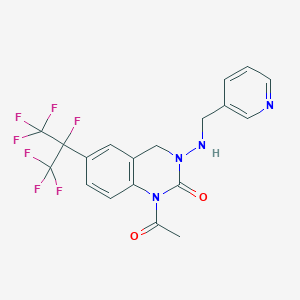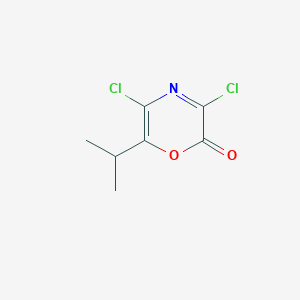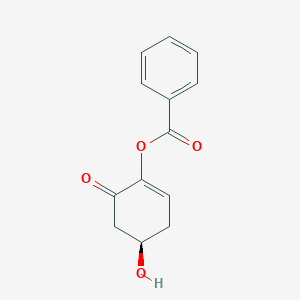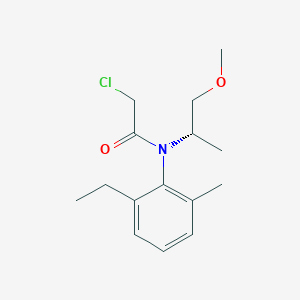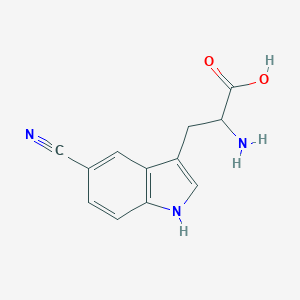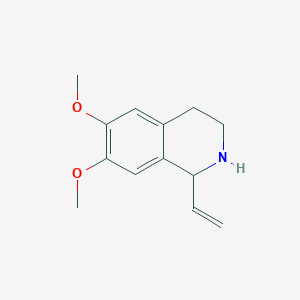![molecular formula C6H12N2O B166761 3-Oxa-1,5-diazabicyclo[3.3.1]nonane CAS No. 138913-25-4](/img/structure/B166761.png)
3-Oxa-1,5-diazabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxa-1,5-diazabicyclo[3.3.1]nonane, commonly known as OXD-1, is a bicyclic compound with a nitrogen-containing heterocycle. It is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. OXD-1 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative disorders such as Parkinson's disease.
Wirkmechanismus
OXD-1 is a potent and selective inhibitor of the enzyme 3-Oxa-1,5-diazabicyclo[3.3.1]nonane. 3-Oxa-1,5-diazabicyclo[3.3.1]nonane is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting 3-Oxa-1,5-diazabicyclo[3.3.1]nonane, OXD-1 increases the levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. OXD-1 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
OXD-1 has been shown to increase the levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. OXD-1 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, OXD-1 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
OXD-1 is a potent and selective inhibitor of 3-Oxa-1,5-diazabicyclo[3.3.1]nonane, which makes it a valuable tool for studying the role of 3-Oxa-1,5-diazabicyclo[3.3.1]nonane in neurodegenerative disorders. OXD-1 has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the study of other diseases. However, OXD-1 has limitations in terms of its pharmacokinetic properties, which may limit its use in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of OXD-1. One area of research could focus on the development of more potent and selective 3-Oxa-1,5-diazabicyclo[3.3.1]nonane inhibitors based on the structure of OXD-1. Another area of research could focus on the use of OXD-1 in combination with other drugs for the treatment of neurodegenerative disorders. Finally, the antioxidant and anti-inflammatory properties of OXD-1 could be further explored for their potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of OXD-1 involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 1,4-butanediol with phosgene to form 4-chloro-1,2-oxazolidin-3-one. This intermediate is then reacted with 1,2-diaminopropane to form the bicyclic compound OXD-1.
Wissenschaftliche Forschungsanwendungen
OXD-1 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative disorders such as Parkinson's disease. 3-Oxa-1,5-diazabicyclo[3.3.1]nonane inhibitors such as OXD-1 have been shown to increase the levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. OXD-1 has also been studied for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
138913-25-4 |
|---|---|
Produktname |
3-Oxa-1,5-diazabicyclo[3.3.1]nonane |
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-oxa-1,5-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H12N2O/c1-2-7-4-8(3-1)6-9-5-7/h1-6H2 |
InChI-Schlüssel |
YYHMMSAKRPTTLI-UHFFFAOYSA-N |
SMILES |
C1CN2CN(C1)COC2 |
Kanonische SMILES |
C1CN2CN(C1)COC2 |
Synonyme |
3-Oxa-1,5-diazabicyclo[3.3.1]nonane(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



